5-Mercapto-4h-1,2,4-triazol-3-ol
Overview
Description
5-Mercapto-4h-1,2,4-triazol-3-ol is a chemical compound with the empirical formula C2H3N3OS . It is used as a reagent in the determination of aldehydes and other reactive chemicals .
Synthesis Analysis
The synthesis of 5-Mercapto-4h-1,2,4-triazol-3-ol involves a reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . The reaction yields are higher and the reaction times are shorter when using microwave irradiation compared to the thermal procedure .Molecular Structure Analysis
The molecular structure of 5-Mercapto-4h-1,2,4-triazol-3-ol is characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .Scientific Research Applications
Biomedical Applications
4-Amino-5-mercapto[1,2,4]triazole and its derivatives, including 5-Mercapto-4h-1,2,4-triazol-3-ol, have shown significant biological interest. These compounds are utilized in biomedical research due to their role in developing new classes of biologically active heterocyclic compounds. The versatility of these compounds makes them valuable for scientific researchers exploring bifunctional compounds in biomedical applications (Riyadh & Gomha, 2020).
Corrosion Inhibition
Triazole derivatives, including 5-Mercapto-4h-1,2,4-triazol-3-ol, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. Their adsorption on metal surfaces is primarily through physisorption, and they have been found effective in inhibiting metal corrosion, which is significant for industrial applications (Allam, 2007).
Antifungal and Antibacterial Activities
The 1,2,4-triazole ring systems, including compounds like 5-Mercapto-4h-1,2,4-triazol-3-ol, are known for their antifungal activities. Studies have shown that these compounds exhibit promising results against various Gram-positive and Gram-negative bacteria and fungi, making them potential candidates for developing new antibacterial and antifungal agents (Haggam, 2021).
Synthesis of Heterocycles
5-Mercapto-4h-1,2,4-triazol-3-ol serves as a versatile synthon in the synthesis of various biologically active heterocycles. These heterocycles have potential applications in pharmacology and medicinal chemistry, giventheir biological activities and the range of synthetic modifications they can undergo (Bhat et al., 2004).
Development of Schiff Bases
The compound is also used in the synthesis of Schiff bases, which are known for their fluorescent properties. These properties are valuable in various research fields, including materials science and chemical sensing. The change in fluorescence upon introduction of different groups is a key area of study (Hong, 2008).
properties
IUPAC Name |
5-sulfanylidene-1,2,4-triazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3OS/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYXWCBXQWHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494628 | |
Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-4h-1,2,4-triazol-3-ol | |
CAS RN |
503-89-9 | |
Record name | 5-Thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulfanyl-4H-1,2,4-triazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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